molecular formula C23H19N3O3S3 B2556574 N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 300819-35-6

N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2556574
CAS RN: 300819-35-6
M. Wt: 481.6
InChI Key: ZVCJWZWYNOCILC-XDHOZWIPSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H19N3O3S3 and its molecular weight is 481.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide and related compounds have been synthesized and evaluated for their potential antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungal species like Aspergillus niger, Candida albicans (Baviskar, Khadabadi, & Deore, 2013), (Gouda, Berghot, Shoeib, & Khalil, 2010), (Incerti et al., 2017).

Antioxidant and Anti-inflammatory Activities

Some derivatives of this compound have demonstrated notable antioxidant and anti-inflammatory activities. Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown efficacy in DPPH radical scavenging and other antioxidant assays. Additionally, certain derivatives have shown promising anti-inflammatory properties in both in vitro and in vivo models, which could have implications for treating conditions related to inflammation (Koppireddi et al., 2013), (Nikalje, 2014).

Anticancer Properties

Research has also explored the potential anticancer applications of these compounds. Some studies have reported that certain thiazolidinone derivatives containing the benzothiazole moiety have shown activity against various cancer cell lines, indicating their potential as anticancer agents. These findings are crucial as they open avenues for developing new therapeutic agents for cancer treatment (Havrylyuk et al., 2010), (Kaminskyy et al., 2016).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of these compounds, leading to a better understanding of their chemical properties and potential applications. For instance, research into the crystal structures of related compounds helps in understanding the molecular basis of their biological activities (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Miscellaneous Applications

Other potential applications include their use as α-glucosidase inhibitors, which could be relevant for treating conditions like diabetes, and their antimicrobial properties make them candidates for developing new antibacterial and antifungal agents (Koppireddi et al., 2014).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S3/c1-29-17-9-7-16(8-10-17)12-19-21(28)26(23(30)32-19)14-20(27)25-22-24-13-18(31-22)11-15-5-3-2-4-6-15/h2-10,12-13H,11,14H2,1H3,(H,24,25,27)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJWZWYNOCILC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

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